molecular formula C19H24N4O2S B11179557 1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11179557
M. Wt: 372.5 g/mol
InChI Key: VKVLKOJWIUHWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiadiazole moiety, and the final coupling to form the carboxamide. Common synthetic routes may involve the use of reagents such as acyl chlorides, amines, and thiols under controlled conditions of temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors and optimized catalysts to improve yield and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved may include binding to active sites, altering protein conformation, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and thiadiazole derivatives, such as:

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O2S/c1-4-13(5-2)18-21-22-19(26-18)20-17(25)14-10-16(24)23(11-14)15-9-7-6-8-12(15)3/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,20,22,25)

InChI Key

VKVLKOJWIUHWMR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.